![molecular formula C10H11NS3 B1607547 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide CAS No. 175204-52-1](/img/structure/B1607547.png)
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide
Overview
Description
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is a chemical compound with the molecular formula C10H11NS3 and a molecular weight of 241.39600 . It is also known by the common name 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide consists of a benzene ring attached to a 1,3-dithiolan-2-yl group and a carbothioamide group . The exact mass of the molecule is 241.00500 .Physical And Chemical Properties Analysis
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide has a density of 1.352g/cm3, a boiling point of 418.8ºC at 760 mmHg, and a melting point of 174ºC . It also has a flash point of 207.1ºC . The LogP value, which indicates its solubility in water and other solvents, is 3.49970 .Scientific Research Applications
Electrochemical Synthesis and Applications
4-(1,3-Dithiolan-2-yl)benzene-1,2-diol has been studied for its electrochemical oxidation in the presence of various nucleophiles, leading to the synthesis of new benzofuran derivatives. This electrochemical synthesis demonstrates the compound's utility in generating new compounds through Michael addition reactions. Such studies highlight its potential in the development of electrochemical sensors or as intermediates in organic synthesis (Mazloum‐Ardakani et al., 2012).
Molecular and Electronic Structures
Research has delved into the conductance properties of molecules closely related to 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide, such as benzene-1,4-dithiol, forming gold-sulfur-aryl-sulfur-gold systems. These studies are foundational for molecular-scale electronics, demonstrating how such compounds can facilitate charge transport at the molecular level, which is crucial for the development of molecular junctions and electronic devices (Reed et al., 1997).
Synthesis of Thioureas and Anticancer Activity
The compound has been involved in the synthesis of thioureas and N-acylthioureas, serving as a precursor in reactions with amines. These thioureas have been explored for their potential biological activities, including anticancer properties. Such research underscores the compound's relevance in medicinal chemistry and drug development, opening avenues for new treatments (Katritzky et al., 2004).
Crystal Structure Analysis
Studies on compounds like 4-Methylbenzenecarbothioamide, which share structural similarities with 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide, have provided insights into their crystal structures. These analyses help understand the intermolecular interactions and stability, which are vital for designing materials with specific physical properties for applications in material science and engineering (Ali et al., 2010).
Safety and Hazards
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, the respiratory system, and skin . In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove the person from exposure, and seek medical aid .
properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS3/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZFFFGXHYMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381923 | |
Record name | 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide | |
CAS RN |
175204-52-1 | |
Record name | 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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